Cas no 66217-05-8 (Benzene, 1,2,4,5-tetrabromo-3,6-bis(phenylmethyl)-)
66217-05-8 structure
Product Name:Benzene, 1,2,4,5-tetrabromo-3,6-bis(phenylmethyl)-
CAS No:66217-05-8
MF:C20H14Br4
MW:573.941162586212
CID:388590
PubChem ID:71369672
Update Time:2025-04-19
Benzene, 1,2,4,5-tetrabromo-3,6-bis(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,2,4,5-tetrabromo-3,6-bis(phenylmethyl)-
- 1,4-dibenzyl-2,3,5,6-tetrabromobenzene
- DTXSID90792684
- 1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene
- 66217-05-8
-
- Inchi: 1S/C20H14Br4/c21-17-15(11-13-7-3-1-4-8-13)18(22)20(24)16(19(17)23)12-14-9-5-2-6-10-14/h1-10H,11-12H2
- InChI Key: CMMUZMMDJXCFJU-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C(=C(C=1CC1C=CC=CC=1)Br)Br)CC1C=CC=CC=1)Br
Computed Properties
- Exact Mass: 573.77880g/mol
- Monoisotopic Mass: 569.78290g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.5
- Topological Polar Surface Area: 0Ų
Benzene, 1,2,4,5-tetrabromo-3,6-bis(phenylmethyl)- Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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